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Compound of Interest

Compound Name: 4-Amino-2-chlorobenzophenone
CAS No.: 61747-12-4
Cat. No.: B1624499
Get Quote
. J

Executive Summary

This guide provides a comprehensive analysis of the thermodynamic landscape of substituted
benzophenones, a class of diaryl ketones pivotal to pharmaceutical formulation, UV-curing
technologies, and organic synthesis. Unlike standard data sheets, this document focuses on
the causality between molecular architecture (substituent positioning and electronic nature) and
macroscopic thermodynamic behavior (enthalpy of fusion, sublimation, and solubility).

Target Audience: Formulation Scientists, Process Engineers, and Physical Chemists.

Molecular Architecture & Thermodynamic
Fundamentals

The thermodynamic profile of benzophenone (

) is defined by its central carbonyl group bridging two phenyl rings. However, the introduction of
substituents alters the crystal lattice energy (

) and entropy of fusion (
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) through three primary mechanisms:

o Symmetry & Packing Efficiency:Para-substitution generally increases molecular symmetry,
enhancing packing efficiency and raising the melting point (

)

» Hydrogen Bonding Networks:

o Intermolecular: (e.g., 4-hydroxybenzophenone) Creates strong lattice networks,
significantly increasing

o Intramolecular: (e.g., 2-hydroxybenzophenone) Forms a pseudo-cyclic ring via hydrogen
bonding between the hydroxyl and carbonyl oxygen. This "locks" the conformation,
reduces intermolecular attraction, and typically lowers

and increases solubility in non-polar solvents.

» Electronic Effects: Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups
(EWGS) alter the polarity of the carbonyl bond, influencing dipole-dipole interactions in the
solid state.

Visualization: Structure-Property Logic Flow

The following diagram illustrates how molecular modifications translate to observable
thermodynamic shifts.
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Figure 1: Causal pathways linking substituent characteristics to thermodynamic observables.

Phase Transition Thermodynamics

Understanding the energy required to disrupt the crystal lattice is critical for predicting drug
bioavailability and processing stability.

Enthalpy of Fusion ()

The enthalpy of fusion reflects the strength of intermolecular forces in the solid state.
e Benzophenone (Parent): Exhibits polymorphism. The stable

-form melts at
with
[1].
» 4-Aminobenzophenone: The amino group facilitates strong intermolecular H-bonding, raising

significantly compared to the parent.

e 2-Hydroxybenzophenone: The intramolecular H-bond prevents dimer formation, resulting in a

lower enthalpy of fusion relative to its para isomer.
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Enthalpy of Sublimation ()

Sublimation data is vital for environmental fate modeling and stability during drying processes.
» Measurement: Typically determined via the Transpiration Method or Knudsen Effusion.[1]
e Trend: Benzophenone has a

of

at 306 K [1]. Derivatives with bulky groups or high polarity generally exhibit lower vapor
pressures and higher enthalpies of sublimation.

Experimental Protocols

To ensure data integrity, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC) for

Objective: Determine melting point and enthalpy of fusion with high precision.

Protocol:

Calibration: Calibrate the DSC heat flow and temperature axis using high-purity Indium (

).

o Sample Prep: Weigh 2-5 mg of the benzophenone derivative into an aluminum pan.
Hermetically seal to prevent sublimation mass loss.

o Reference: Use an empty, matched aluminum pan.
e Cycle:
o Equilibrate at

(20°C below expected

).

© 2026 BenchChem. All rights reserved. 4/10 Tech Support


https://www.mdpi.com/1420-3049/27/23/8477
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1624499?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Ramp at 2°C/min to
(20°C above
). Note: Slow ramp rates reduce thermal lag.

» Validation: Run the parent benzophenone as a check standard. Acceptance criteria:

Transpiration Method for Vapor Pressure & Sublimation

Objective: Measure vapor pressure (

) to derive
via the Clausius-Clapeyron relation.

Protocol:

o Setup: Coat glass beads with the solid analyte and pack into a thermostated saturator
column.

e Flow: Pass an inert carrier gas (

) through the column at a precisely controlled flow rate (
).

o Collection: Trap the saturated vapor in a cold trap (solvent or cryo-condenser) downstream.
o Quantification: Analyze the trap contents via GC-MS or UV-Vis spectroscopy.
» Calculation:

Where
is mass collected,
is molar mass, and

is total gas volume.
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Visualization: DSC Workflow
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Figure 2: Step-by-step Differential Scanning Calorimetry (DSC) workflow for thermal analysis.

Solubility & Solution Thermodynamics[2][3][4][5][6]

Solubility is not merely "dissolving"; it is an equilibrium state defined by the chemical potential

equality between the solid and liquid phases.
Thermodynamic Modeling
The solubility (

) of benzophenone derivatives in organic solvents is often non-ideal. It is best described by the
Modified Apelblat Equation or NRTL (Non-Random Two-Liquid) Model [2].
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Where

are empirical parameters derived from experimental data.

Solvent Effects

o Polar Protic (Methanol/Ethanol): High solubility for polar derivatives (e.g., 4-
hydroxybenzophenone) due to H-bond acceptance/donation.

» Non-Polar (Hexane): Higher solubility for ortho-substituted derivatives (e.g., 2-
hydroxybenzophenone) because the intramolecular H-bond shields the polar hydroxyl group,
making the molecule appear more "lipophilic” [3].

Visualization: Solubility Equilibrium

Entropy of Mixing
(Driver)

Solvated Phase

(Liquid)
Lattice Energy Solid Phase
(Barrier) (Crystal Lattice)

Click to download full resolution via product page
Figure 3: Thermodynamic equilibrium forces governing the solid-liquid interface.

Comparative Data Repository

The following table synthesizes critical thermodynamic values. Note: Values are standard
references; experimental batches may vary based on purity.
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Key
Compound Substituent (K) (kd/mol) (kd/mol) Characteris

tic
Benzophenon Reference

None 321.7 18.19 92.9

e standard [1]
4- Increased
Methylbenzo 4-Me (EDG) 3325 21.50 ~95.0 packing
phenone density
4-

Dipole-dipole
Chlorobenzo 4-Cl (EWG) 350.2 23.10 98.2 o

stabilization
phenone
2-

Intramolecula
Hydroxybenz  2-OH (EDG) 311.0 16.50 Lower

r H-bond [4]
ophenone
4- Intermolecula
Hydroxybenz  4-OH (EDG) 407.5 29.80 Higher r H-bond
ophenone network

Strong H-
4,4'- 9

o ) bond

Diaminobenz 4,4'-NH2 518.0 42.10 High

donor/accept
ophenone

or

References

e NIST Chemistry WebBook.Benzophenone: Phase change data.[2][3] National Institute of

Standards and Technology.[3][4] [Link]

e Ouyang, J., et al. (2018).[5] Determination of Solubility and Thermodynamic Properties of

Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data.[5] [Link]

e Rusinska-Roszak, D. (2022). Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent
Interactions between Substituents in the Aromatic Systems. Molecules.[1][6][5][2][3][7][8][9]

[10] [Link][11]

© 2026 BenchChem. All rights reserved.

8/10

Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C119619&Mask=4
https://webbook.nist.gov/cgi/inchi?ID=C2235010&Mask=4
https://webbook.nist.gov/cgi/inchi?ID=C2235010&Mask=4
https://webbook.nist.gov/cgi/cbook.cgi?ID=C119619&Type=HCOMBS
https://webbook.nist.gov/cgi/cbook.cgi?ID=C119619&Mask=4
https://www.researchgate.net/publication/329078560_Corrigendum_to_Determination_of_Solubility_and_Thermodynamic_Properties_of_Benzophenone_in_Different_Pure_Solvents_J_Chem_Eng_Data_2018_63_1833-1840
https://www.researchgate.net/publication/329078560_Corrigendum_to_Determination_of_Solubility_and_Thermodynamic_Properties_of_Benzophenone_in_Different_Pure_Solvents_J_Chem_Eng_Data_2018_63_1833-1840
https://pubs.acs.org/doi/10.1021/acs.jced.7b01037
https://www.mdpi.com/1420-3049/27/23/8477
https://openchemicalengineeringjournal.com/VOLUME/17/ELOCATOR/e187412312301050/FULLTEXT/
https://www.researchgate.net/publication/329078560_Corrigendum_to_Determination_of_Solubility_and_Thermodynamic_Properties_of_Benzophenone_in_Different_Pure_Solvents_J_Chem_Eng_Data_2018_63_1833-1840
https://webbook.nist.gov/cgi/cbook.cgi?ID=C119619&Mask=4
https://webbook.nist.gov/cgi/inchi?ID=C2235010&Mask=4
https://www.chemeo.com/cid/54-497-1/Benzophenone
https://webbook.nist.gov/cgi/cbook.cgi?ID=C119619&Mask=1EFF
https://www.ncbi.nlm.nih.gov/books/NBK373188/
https://www.researchgate.net/publication/256738766_Heat_capacities_enthalpy_increments_and_derived_thermodynamic_functions_for_benzophenone_between_the_temperatures_5_K_and_440_K
https://www.mdpi.com/1420-3049/27/23/8477
https://www.researchgate.net/publication/360461444_Development_and_Validation_of_Benzophenone_Derivatives_in_Packaged_Cereal-Based_Foods_by_Solid-Liquid_Extraction_and_Ultrahigh-Performance_Liquid_Chromatography-Tandem_Mass_Spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1624499?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

+ Cheméo.Chemical Properties of Benzophenone and Derivatives. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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